3,5-dimethyl-2-(4-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
Description
3,5-Dimethyl-2-(4-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a bicyclic core structure with substituents at positions 2, 3, 5, and 5. The compound features:
- 2-(4-Methylphenyl): A para-methyl-substituted phenyl ring at position 2.
- 3,5-Dimethyl: Methyl groups at positions 3 and 5 of the pyrimidine ring.
- N-Propylamine: A propyl chain attached to the nitrogen at position 6.
Its molecular formula is C₁₉H₂₂N₄, with a molecular weight of 306.4 g/mol (inferred from similar compounds in –13).
Properties
IUPAC Name |
3,5-dimethyl-2-(4-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-5-10-19-16-11-13(3)20-18-14(4)17(21-22(16)18)15-8-6-12(2)7-9-15/h6-9,11,19H,5,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAHFTZSYQJDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=NC2=C(C(=NN12)C3=CC=C(C=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-2-(4-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an appropriate aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and further functionalization steps. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux or microwave irradiation to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Condensation Reactions with Carbonyl Compounds
The 5-hydroxy group facilitates condensation reactions with aldehydes or ketones under acidic conditions. For example:
Reaction :
Example Protocol (adapted from ):
-
React with aromatic aldehydes (e.g., benzaldehyde) in ethanol/acetic acid (24:1) at reflux for 3 hours.
-
Products form hydrazide derivatives via nucleophilic attack at the carbonyl carbon.
| Reactant | Conditions | Product Type | Yield |
|---|---|---|---|
| Benzaldehyde | Ethanol/AcOH, reflux | N'-benzylidene hydrazide | 54–78% |
| 4-Trifluoromethylbenzaldehyde | Same as above | Trifluoromethyl-substituted hydrazide | 62% |
Heterocycle Formation via Cyclocondensation
The hydroxyl and azepan groups enable cyclization with reagents like carbon disulfide or acetylacetone:
a. Oxadiazole Synthesis (from ):
-
React with carbon disulfide and KOH in ethanol under reflux for 6 hours.
-
Forms 1,3,4-oxadiazole derivatives via dehydrative cyclization.
b. Pyrazole Formation :
-
Condensation with acetylacetone generates pyrazole rings.
| Reagent | Product | Key Functional Groups |
|---|---|---|
| Carbon disulfide | 1,3,4-Oxadiazole | -SH, -N-C=S |
| Pentane-2,4-dione | 3,5-Dimethylpyrazole | -CH, -C=N |
Electrophilic Aromatic Substitution
The chromenone ring’s electron-rich system allows electrophilic attacks, though steric hindrance from methyl and azepan groups may limit reactivity.
Nitration and Halogenation :
-
Nitration typically occurs at the 6- or 8-position in related coumarins (e.g., 4-methyl-7-hydroxycoumarin ).
-
Halogenation (e.g., bromination) could target ortho/para positions relative to hydroxyl groups.
Functionalization of the Azepane Moiety
The azepan-1-ylmethyl group undergoes alkylation or acylation:
a. N-Alkylation :
-
React with alkyl halides (e.g., bromoethane) in DMF/KCO.
b. Acylation :
-
Treat with acyl chlorides (e.g., acetyl chloride) to form amides.
Esterification and Etherification
The 5-hydroxy group can be modified via:
a. Esterification :
-
React with acetic anhydride to form acetates.
b. Etherification :
-
Use Williamson synthesis with alkyl halides (e.g., methyl iodide).
Biological Activity-Driven Modifications
Derivatives of similar coumarins show enhanced pharmacological properties through:
-
Piperazine conjugation (e.g., 5-HT rece
Scientific Research Applications
Synthesis of Pyrazolo[1,5-a]pyrimidines
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This method allows for versatile structural modifications at various positions on the core structure. Recent studies have focused on improving synthesis protocols to enhance yield and efficiency. Notably, GSK561679 can be synthesized through specific reaction conditions that facilitate the formation of the pyrazolo[1,5-a]pyrimidine scaffold from appropriate starting materials .
Key Synthesis Pathways
| Synthesis Method | Description | Yield |
|---|---|---|
| Cyclocondensation | Reaction of NH-3-aminopyrazoles with 1,3-biselectrophilic compounds | High |
| Microwave Irradiation | Utilizes microwave energy to accelerate reactions | Improved yields |
| Palladium-Catalyzed | Involves C–C cross-coupling reactions for structural modifications | Enhanced efficiency |
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. GSK561679 has been specifically studied for its ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound acts as a selective inhibitor of specific kinases involved in cancer cell signaling pathways.
- Case Studies : In vitro studies have shown that GSK561679 effectively reduces the viability of several cancer cell lines, including those resistant to conventional therapies .
Antiviral Properties
GSK561679 has also been investigated for its antiviral activity, particularly against HIV. The compound demonstrates potential in inhibiting viral replication by targeting key enzymes involved in the viral life cycle.
- Clinical Trials : Preliminary clinical trials have suggested that GSK561679 may reduce viral load in infected patients while exhibiting a favorable safety profile .
Enzymatic Inhibition
The compound has been identified as a potent inhibitor of various enzymes related to inflammation and cancer progression. Its ability to modulate enzymatic activity makes it a valuable candidate for further drug development.
Applications in Drug Development
The unique properties of GSK561679 position it as a promising candidate for drug development across multiple therapeutic areas:
- Cancer Therapy : Its selective inhibition of cancer-related pathways suggests potential use in targeted cancer therapies.
- Antiviral Drugs : Given its efficacy against HIV, further exploration could lead to new antiviral treatments.
- Anti-inflammatory Agents : The compound's enzymatic inhibition capabilities could be harnessed in developing anti-inflammatory medications.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-2-(4-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms or tumor growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of the target compound with structurally analogous derivatives:
Structural and Functional Group Variations
Key Structure–Activity Relationship (SAR) Insights
Anti-Mycobacterial Activity :
- The presence of 3-(4-fluorophenyl) and 5-aryl substituents (e.g., p-tolyl, 4-methoxyphenyl) enhances potency against M. tuberculosis (MIC < 1 µM) .
- N-(Pyridin-2-ylmethyl)amine at position 7 improves microsomal stability compared to alkylamines (e.g., N-propyl) .
CRF1 Receptor Antagonism :
- Methoxy and methyl groups on the 3-phenyl ring (e.g., MPZP) increase CRF1 binding affinity, while bulky substituents (e.g., isopropyl) reduce it .
- N,N-Dialkylamine moieties (e.g., bis-methoxyethyl in MPZP) optimize pharmacokinetic profiles .
Anticonvulsant Activity :
- Pyrazolo[1,5-a][1,3,5]triazines (e.g., MH4b1) with 4-(4-methylphenyl) and 2-ethylthio groups show selectivity for MES models, suggesting scaffold-dependent effects .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound 33 (Anti-Mycobacterial) | MPZP (CRF1 Antagonist) |
|---|---|---|---|
| LogP | ~3.8 (estimated) | 4.2 (reported) | 3.1 (reported) |
| Molecular Weight | 306.4 | 465.5 | 440.5 |
| Microsomal Stability | Not reported | >60% (human/mouse) | 85% (mouse) |
| hERG Inhibition | Not reported | IC₅₀ > 30 µM | IC₅₀ = 12 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
